N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-isopropoxybenzamide
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Overview
Description
N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-isopropoxybenzamide is a complex organic compound characterized by the presence of bromine, chlorine, and isopropoxy functional groups
Preparation Methods
The synthesis of N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-isopropoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a suitable benzoyl precursor, followed by chlorination and subsequent coupling with an isopropoxybenzamide derivative. The reaction conditions often require the use of specific solvents and catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Scientific Research Applications
N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-isopropoxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of biochemical pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-isopropoxybenzamide can be compared with other similar compounds, such as:
4-(4-bromo-3-chlorobenzoyl)morpholine:
4-bromo-2-chlorobenzoic acid: While this compound has a simpler structure, it serves as a precursor in the synthesis of more complex molecules.
Properties
IUPAC Name |
N-[4-bromo-3-(2-chlorobenzoyl)phenyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrClNO3/c1-14(2)29-17-10-7-15(8-11-17)23(28)26-16-9-12-20(24)19(13-16)22(27)18-5-3-4-6-21(18)25/h3-14H,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYUTGSOCPBGOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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